molecular formula C10H11F3N2O B1530188 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1183104-54-2

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B1530188
CAS No.: 1183104-54-2
M. Wt: 232.2 g/mol
InChI Key: UNGTZAKKKXQMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H11F3N2O. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions[][3].

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used[3][3].

Scientific Research Applications

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

    3-(Trifluoromethyl)benzamide: Lacks the amino group but has a similar trifluoromethyl-substituted phenyl ring.

    2-Amino-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGTZAKKKXQMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 3
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 4
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 5
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.